2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by halogenation reactions to introduce the bromine and chlorine atoms. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine and chlorine gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethyl makes the compound susceptible to nucleophilic substitution reactions, especially at the positions ortho and para to these groups.
Electrophilic Aromatic Substitution: Despite the deactivating nature of the substituents, electrophilic aromatic substitution can occur under specific conditions, such as the use of strong electrophiles and catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia is a common reagent for nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Electrophilic Aromatic Substitution: Formation of acylated derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets through its electrophilic and nucleophilic sites, leading to the inhibition of enzymes or disruption of cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Bromo-3,4-difluoronitrobenzene: Contains additional fluorine atoms, which can further influence its chemical behavior.
3-Bromobenzotrifluoride: Similar structure but without the nitro and chlorine groups, affecting its reactivity and applications.
Uniqueness
2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene is unique due to the combination of bromine, chlorine, nitro, and trifluoromethyl groups on a single benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-6-4(7(10,11)12)1-3(13(14)15)2-5(6)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONFQMMPFFGZFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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